molecular formula C15H21N3O3 B12695664 Methyl cis-4-anilino-4-carbamoyl-3-methylpiperidine-1-carboxylate CAS No. 61085-44-7

Methyl cis-4-anilino-4-carbamoyl-3-methylpiperidine-1-carboxylate

Cat. No.: B12695664
CAS No.: 61085-44-7
M. Wt: 291.35 g/mol
InChI Key: OUODHLPMXVJDFG-XHDPSFHLSA-N
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Description

Methyl cis-4-anilino-4-carbamoyl-3-methylpiperidine-1-carboxylate is a synthetic organic compound with the molecular formula C15H21N3O3 and a molecular weight of 291.35 g/mol . This compound is known for its unique structural features, which include a piperidine ring substituted with an anilino group, a carbamoyl group, and a methyl ester group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl cis-4-anilino-4-carbamoyl-3-methylpiperidine-1-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl cis-4-anilino-4-carbamoyl-3-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted analogs, each with distinct chemical and physical properties .

Scientific Research Applications

Methyl cis-4-anilino-4-carbamoyl-3-methylpiperidine-1-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methyl cis-4-anilino-4-carbamoyl-3-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to modulation of biochemical pathways. For example, it may inhibit proteases or interact with cell surface receptors, affecting cellular signaling and function .

Comparison with Similar Compounds

Similar Compounds

    Methyl cis-4-anilino-4-carbamoyl-3-methylpiperidine-1-carboxylate: Unique due to its specific substitution pattern on the piperidine ring.

    Methyl cis-4-anilino-4-carbamoyl-3-ethylpiperidine-1-carboxylate: Similar structure but with an ethyl group instead of a methyl group.

    Methyl trans-4-anilino-4-carbamoyl-3-methylpiperidine-1-carboxylate: Similar structure but with a trans configuration.

Uniqueness

This compound is unique due to its cis configuration, which imparts distinct stereochemical properties and biological activities compared to its trans isomer and other analogs .

Properties

CAS No.

61085-44-7

Molecular Formula

C15H21N3O3

Molecular Weight

291.35 g/mol

IUPAC Name

methyl (3S,4R)-4-anilino-4-carbamoyl-3-methylpiperidine-1-carboxylate

InChI

InChI=1S/C15H21N3O3/c1-11-10-18(14(20)21-2)9-8-15(11,13(16)19)17-12-6-4-3-5-7-12/h3-7,11,17H,8-10H2,1-2H3,(H2,16,19)/t11-,15+/m0/s1

InChI Key

OUODHLPMXVJDFG-XHDPSFHLSA-N

Isomeric SMILES

C[C@H]1CN(CC[C@@]1(C(=O)N)NC2=CC=CC=C2)C(=O)OC

Canonical SMILES

CC1CN(CCC1(C(=O)N)NC2=CC=CC=C2)C(=O)OC

Origin of Product

United States

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